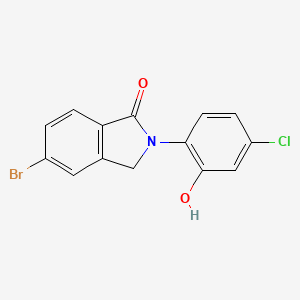
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a bromine atom, a chlorine atom, and a hydroxyl group attached to a phenyl ring, which is further fused to an isoindoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the bromination and chlorination of precursor compounds. One common method involves the reaction of 2-hydroxyacetophenone with bromine in glacial acetic acid, followed by further reactions to introduce the chlorine atom and form the isoindoline structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups in place of the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms, along with the hydroxyl group, allows the compound to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the isoindoline ring.
5-Bromo-2-hydroxyacetophenone: Contains the bromine and hydroxyl groups but lacks the chlorine atom and isoindoline ring.
4-Chloro-2-hydroxyacetophenone: Contains the chlorine and hydroxyl groups but lacks the bromine atom and isoindoline ring.
Uniqueness
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of its bromine, chlorine, and hydroxyl functional groups, along with the isoindoline ring structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Número CAS |
918331-64-3 |
|---|---|
Fórmula molecular |
C14H9BrClNO2 |
Peso molecular |
338.58 g/mol |
Nombre IUPAC |
5-bromo-2-(4-chloro-2-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H9BrClNO2/c15-9-1-3-11-8(5-9)7-17(14(11)19)12-4-2-10(16)6-13(12)18/h1-6,18H,7H2 |
Clave InChI |
AQHYHVJHSSCLFL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=C(C=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


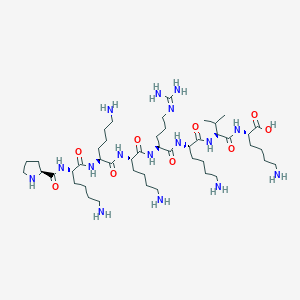
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
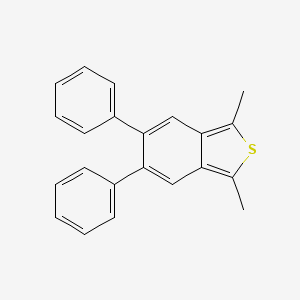

![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
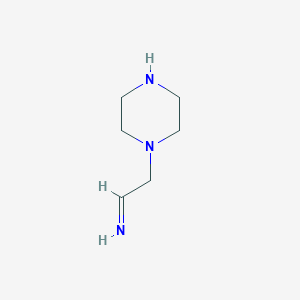
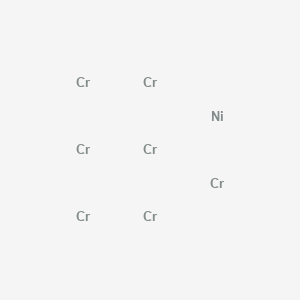
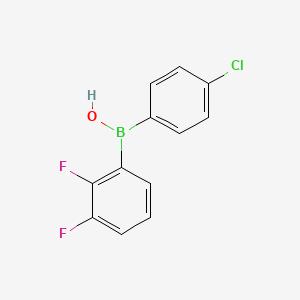

![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)
